molecular formula C14H9ClN2O2S3 B2991339 (5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 860784-28-7

(5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2991339
CAS No.: 860784-28-7
M. Wt: 368.87
InChI Key: HWDOAWGTMMXWPW-WZUFQYTHSA-N
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Description

(5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C14H9ClN2O2S3 and its molecular weight is 368.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have developed numerous derivatives of thiazolidin-4-one, which have shown promising antimicrobial properties. For instance, Gouda et al. (2010) detailed the synthesis of thiazolidin-4-one derivatives and evaluated their antimicrobial activities, highlighting the potential of these compounds in combating microbial infections (Gouda, M., Berghot, M., Shoeib, A., & Khalil, A. (2010)). Similarly, Vicini et al. (2006) synthesized new 2-thiazolylimino-5-arylidene-4-thiazolidinones and found them highly effective against Gram-positive bacteria and certain Gram-negative species, showcasing the significant role of the 5-arylidene moiety in enhancing antimicrobial properties (Vicini, P., Geronikaki, A., Anastasia, K., Incerti, M., & Zani, F. (2006)).

Photodynamic Therapy for Cancer

The compound's derivatives have also been explored for their application in photodynamic therapy (PDT) for cancer treatment. Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with a derivative of the compound and reported its high singlet oxygen quantum yield, making it a potent candidate for PDT in cancer treatment (Pişkin, M., Canpolat, E., & Öztürk, Ö. (2020)).

Anti-Inflammatory and Hypoglycemic Activities

The derivatives have been reported to exhibit anti-inflammatory and hypoglycemic activities. Lingappa et al. (2010) synthesized pyrimidinothiazolidinones with reported moderate anti-inflammatory activity and promising antibacterial and antifungal properties (Lingappa, B., Sujith, K. V., Adhikari, A., Rai, N. S., Vijaynarayana, K., & Kalluraya, B. (2010)). Moreover, Liu et al. (2008) designed and synthesized compounds aiming at hypoglycemic activity enhancement, indicating their potential use in diabetes management (Liu, X., Wang, Y.-l., Wu, G.-z., Li, J.-Y., & Wu, X. (2008)).

Crystal Structure and Computational Studies

The compound and its derivatives have been subjects of structural analysis to better understand their chemical properties. Khelloul et al. (2016) conducted a study on the crystal structure, Hirshfeld surface analysis, and computational studies of a thiazolidin-4-one derivative, offering insights into its molecular interactions and potential applications (Khelloul, N., Toubal, K., Benhalima, N., Rahmani, R., Chouaih, A., Djafri, A., & Hamzaoui, F. (2016)).

Properties

IUPAC Name

(5Z)-5-[[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2S3/c15-13-16-6-9(21-13)7-19-10-4-2-1-3-8(10)5-11-12(18)17-14(20)22-11/h1-6H,7H2,(H,17,18,20)/b11-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDOAWGTMMXWPW-WZUFQYTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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